molecular formula C15H22N2O2 B1332734 Butyl 4-piperazin-1-ylbenzoate CAS No. 86620-18-0

Butyl 4-piperazin-1-ylbenzoate

Cat. No.: B1332734
CAS No.: 86620-18-0
M. Wt: 262.35 g/mol
InChI Key: GGNSRHOIMAWQRI-UHFFFAOYSA-N
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Description

Butyl 4-piperazin-1-ylbenzoate is an organic compound that belongs to the class of benzoates It features a piperazine ring attached to a benzoate moiety, with a butyl group esterified at the carboxyl end

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl 4-piperazin-1-ylbenzoate typically involves the esterification of 4-piperazin-1-ylbenzoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

4-piperazin-1-ylbenzoic acid+butanolH2SO4Butyl 4-piperazin-1-ylbenzoate+H2O\text{4-piperazin-1-ylbenzoic acid} + \text{butanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 4-piperazin-1-ylbenzoic acid+butanolH2​SO4​​Butyl 4-piperazin-1-ylbenzoate+H2​O

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The process involves:

  • Mixing the reactants in a controlled environment.
  • Maintaining the reaction temperature and pressure.
  • Using a catalyst to speed up the reaction.
  • Purifying the product through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Butyl 4-piperazin-1-ylbenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-piperazin-1-ylbenzoic acid and butanol.

    Substitution Reactions: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.

    Oxidation and Reduction: The benzoate moiety can undergo oxidation to form corresponding quinones, while reduction can lead to the formation of hydroquinones.

Common Reagents and Conditions:

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products:

    Hydrolysis: 4-piperazin-1-ylbenzoic acid and butanol.

    Substitution: N-alkyl or N-acyl derivatives of the piperazine ring.

    Oxidation: Quinones.

    Reduction: Hydroquinones.

Scientific Research Applications

Butyl 4-piperazin-1-ylbenzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound can be used in the development of polymers and resins with specific properties.

    Biological Studies: It serves as a probe in studying the interactions of piperazine derivatives with biological targets.

    Industrial Applications: It is used in the formulation of coatings, adhesives, and plasticizers.

Mechanism of Action

The mechanism of action of Butyl 4-piperazin-1-ylbenzoate depends on its application. In medicinal chemistry, it may act by interacting with specific receptors or enzymes in the body. The piperazine ring is known to bind to various biological targets, including neurotransmitter receptors and ion channels. The benzoate moiety can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Butyl 4-piperazin-1-ylbenzoate can be compared with other piperazine derivatives and benzoates:

    Similar Compounds:

Uniqueness: this compound combines the structural features of both piperazine and benzoate, offering a unique balance of lipophilicity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

butyl 4-piperazin-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-2-3-12-19-15(18)13-4-6-14(7-5-13)17-10-8-16-9-11-17/h4-7,16H,2-3,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNSRHOIMAWQRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364488
Record name Butyl 4-piperazin-1-ylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86620-18-0
Record name Butyl 4-piperazin-1-ylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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